2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid
Overview
Description
2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential therapeutic applications. This compound features a benzofuran core with a hydroxycyclopentyl group and a carboxylic acid functional group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate cyclopentyl derivative under acidic or basic conditions.
Introduction of the Hydroxycyclopentyl Group: The hydroxycyclopentyl group can be introduced via a Grignard reaction, where a cyclopentylmagnesium halide reacts with the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of alcohols from the carboxylic acid group.
Substitution: Introduction of various substituents on the benzofuran core.
Scientific Research Applications
2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The hydroxy and carboxylic acid groups play crucial roles in its interactions with these targets, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzofuran-5-carboxylic acid: Lacks the hydroxycyclopentyl group, making it less complex.
2-(Cyclopentyl)benzofuran-5-carboxylic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-(1-Hydroxycyclopentyl)benzofuran: Lacks the carboxylic acid group, which may influence its solubility and chemical properties.
Uniqueness
2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid is unique due to the presence of both the hydroxycyclopentyl group and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-13(16)9-3-4-11-10(7-9)8-12(18-11)14(17)5-1-2-6-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLZGUBBOIJNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(O2)C=CC(=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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